molecular formula C20H15N3O2 B6529285 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide CAS No. 946275-60-1

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B6529285
CAS RN: 946275-60-1
M. Wt: 329.4 g/mol
InChI Key: SGYNVMCWWXYHTH-UHFFFAOYSA-N
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Description

“N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide” is a compound that contains a 1,3,4-oxadiazole core . 1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

The 1,3,4-oxadiazole scaffold has garnered attention for its cytotoxic properties against cancer cells. Researchers have modified this scaffold to enhance its cytotoxicity towards malignant cells. These modifications, when combined with outstanding oxadiazole scaffolds, selectively interact with nucleic acids, enzymes, and globular proteins. The resulting compounds inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects. For instance, some 1,3,4-oxadiazole derivatives have shown potent anticancer activities against breast cancer cell lines .

Enzyme Inhibition

The compound’s hybridization with other anticancer pharmacophores targets specific enzymes involved in cancer cell proliferation. Notably, it inhibits enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase. These enzyme interactions play a crucial role in suppressing cancer growth .

Antibacterial Activity

The 1,3,4-oxadiazole ring is commercially available in important drugs with antibacterial properties. For example, Furamizole, Nesapidil, and Raltegravir contain this scaffold and exhibit antibacterial activity .

Antiarrhythmic Activity

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide derivatives may also possess antiarrhythmic properties .

Antihypertensive Potential

Certain derivatives of this compound, such as Tiodazosin, have been explored for their antihypertensive effects .

Antiviral Applications

The 1,3,4-oxadiazole scaffold has relevance in antiviral drug development. Raltegravir, an FDA-approved antiviral drug, contains this structural motif .

properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-13-22-23-20(25-13)15-9-11-16(12-10-15)21-19(24)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYNVMCWWXYHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-1-naphthamide

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